molecular formula C28H44O2 B602420 trans-Doxercalciferol CAS No. 74007-20-8

trans-Doxercalciferol

Cat. No.: B602420
CAS No.: 74007-20-8
M. Wt: 412.6 g/mol
InChI Key: HKXBNHCUPKIYDM-HBZIUUSASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Trans-Doxercalciferol plays a crucial role in biochemical reactions by regulating blood calcium levels, which are essential for various body functions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the vitamin D receptor (VDR), a nuclear receptor that mediates the effects of vitamin D by regulating the expression of specific genes. This compound binds to VDR, which then forms a complex with the retinoid X receptor (RXR). This complex binds to vitamin D response elements (VDREs) in the promoter regions of target genes, leading to the regulation of gene expression .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to suppress the synthesis and secretion of parathyroid hormone (PTH) in parathyroid cells, which is crucial for maintaining calcium homeostasis. Additionally, this compound affects the expression of genes involved in calcium and phosphate metabolism, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to 1α,25-dihydroxyvitamin D2 in the liver. This active form binds to the vitamin D receptor (VDR) in target cells, leading to the formation of a VDR-RXR complex. This complex then binds to vitamin D response elements (VDREs) in the DNA, regulating the transcription of genes involved in calcium and phosphate homeostasis. Additionally, this compound modulates the activity of various enzymes and proteins, including those involved in the synthesis and secretion of parathyroid hormone (PTH) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including the suppression of parathyroid hormone (PTH) synthesis and secretion. These effects are observed both in vitro and in vivo, indicating the compound’s potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively suppresses parathyroid hormone (PTH) levels without causing significant hypercalcemia. At higher doses, this compound can lead to hypercalcemia and other adverse effects. These findings highlight the importance of careful dosage management to achieve the desired therapeutic effects while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to vitamin D metabolism. It undergoes hydroxylation in the liver to form 1α,25-dihydroxyvitamin D2, the active form of the compound. This active form interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The regulation of calcium and phosphate metabolism is a key aspect of this compound’s metabolic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound binds to vitamin D-binding protein (DBP) in the bloodstream, which facilitates its transport to target tissues. Once inside the cells, this compound is distributed to various compartments, including the nucleus, where it exerts its effects on gene expression .

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it interacts with the vitamin D receptor (VDR) to regulate gene expression. The compound may also localize to other cellular compartments, such as the cytoplasm, where it can influence various signaling pathways. Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular locations, thereby modulating its activity and function .

Chemical Reactions Analysis

Types of Reactions: trans-Doxercalciferol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Requires liver enzymes for metabolic activation.

    Substitution: Involves binding to the vitamin D receptor under physiological conditions.

Major Products Formed: The primary product formed from the oxidation of this compound is 1α,25-dihydroxyvitamin D2, a biologically active form of vitamin D2 .

Biological Activity

Introduction

trans-Doxercalciferol, also known as 1α-hydroxyvitamin D2, is a synthetic analog of vitamin D2 with significant biological activity. This compound undergoes metabolic activation in the liver to form its active metabolite, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), which plays a crucial role in calcium and phosphorus metabolism. This article reviews the biological activity of this compound, focusing on its pharmacological effects, therapeutic applications, and clinical findings.

This compound exerts its effects primarily through the following mechanisms:

  • Calcium Homeostasis : It regulates calcium absorption in the intestines and promotes renal tubular reabsorption of calcium. Additionally, it aids in mobilizing calcium from bone tissue in conjunction with parathyroid hormone (PTH) .
  • Parathyroid Hormone Suppression : The compound suppresses PTH synthesis and secretion by acting on parathyroid glands, thereby reducing secondary hyperparathyroidism (SHPT) particularly in patients with chronic kidney disease (CKD) .
  • Cellular Effects : It induces apoptosis in tumor cells and inhibits tumor cell proliferation by binding to specific receptors .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : It is absorbed from the gastrointestinal tract.
  • Metabolism : Activated by CYP27 in the liver, it forms 1α,25-(OH)2D2 and 1α,24-dihydroxyvitamin D2.
  • Half-life : Approximately 32 to 37 hours .

Therapeutic Applications

This compound is primarily used for:

  • Secondary Hyperparathyroidism : Effective in managing SHPT in CKD patients. Clinical trials have shown significant reductions in serum PTH levels with acceptable risks of hypercalcemia and hyperphosphatemia .
  • Bone Health : Used to improve bone mineral density and reduce fracture risk in osteoporosis .
  • Oncology : Investigated for potential benefits in various cancers, including prostate and colorectal cancers. Its role in inducing apoptosis in cancer cells has been noted .

Efficacy Studies

Several studies have evaluated the efficacy of this compound:

StudyPopulationDosageOutcome
Coburn et al. (2005)55 adults with CKD1.5 μg/dayMean iPTH decreased by 46% after 24 weeks (p < 0.001).
A Multicenter Study (2009)CKD stage 4 patientsUp to 5 μg/day83% achieved ≥30% suppression of iPTH levels; minimal adverse effects noted.
Long-term Study (2009)Diabetic nephropathy modelVarious dosesPrevented renal injury; maintained serum calcium within physiological range .

Case Studies

A notable case involved a patient with stage 4 CKD who was treated with this compound. After 18 weeks, there was a significant reduction in PTH levels from baseline values without notable increases in serum calcium or phosphorus levels. The treatment was well-tolerated with only transient episodes of hypercalcemia that resolved upon dose adjustment .

Safety Profile

The safety profile of this compound is generally favorable:

  • Adverse Effects : Commonly reported side effects include mild hypercalcemia and hyperphosphatemia. Serious adverse events are rare but can occur if dosages are not monitored closely .
  • Comparative Safety : Compared to other vitamin D analogs, this compound appears to have a lower incidence of hypercalcemic events .

Properties

IUPAC Name

(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12+/t19-,20+,24+,25+,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXBNHCUPKIYDM-HBZIUUSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860671
Record name 9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol, (1α,3β,5E,7E,22E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74007-20-8
Record name 9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol, (1α,3β,5E,7E,22E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,3β,5E,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Doxercalciferol
Reactant of Route 2
trans-Doxercalciferol
Reactant of Route 3
trans-Doxercalciferol
Reactant of Route 4
trans-Doxercalciferol
Reactant of Route 5
trans-Doxercalciferol
Reactant of Route 6
trans-Doxercalciferol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.